Methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate
CAS No.: 94021-92-8
Cat. No.: VC16991816
Molecular Formula: C21H29NO2
Molecular Weight: 327.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94021-92-8 |
|---|---|
| Molecular Formula | C21H29NO2 |
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)methylideneamino]benzoate |
| Standard InChI | InChI=1S/C21H29NO2/c1-21(2)12-6-7-16-11-10-15(13-18(16)21)14-22-19-9-5-4-8-17(19)20(23)24-3/h4-5,8-9,14-16,18H,6-7,10-13H2,1-3H3 |
| Standard InChI Key | SJHLAFMMKQEUGX-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCCC2C1CC(CC2)C=NC3=CC=CC=C3C(=O)OC)C |
Introduction
Structural Characterization and Molecular Properties
Core Structural Features
The compound’s IUPAC name, methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)methylideneamino]benzoate, reflects its intricate architecture. The octahydro-8,8-dimethyl-2-naphthyl moiety consists of a fully hydrogenated bicyclic system with two methyl groups at the 8-position, conferring steric bulk and influencing conformational stability. This group is connected via a methylene bridge (-CH=N-) to the 2-amino position of a methyl benzoate ester.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 94021-92-8 |
| Molecular Formula | C21H29NO2 |
| Molecular Weight | 327.5 g/mol |
| IUPAC Name | Methyl 2-[(8,8-dimethyl-2,3,4,4a,5,6,7,8a-octahydro-1H-naphthalen-2-yl)methylideneamino]benzoate |
| SMILES | CC1(CCCC2C1CC(CC2)C=NC3=CC=CC=C3C(=O)OC)C |
| InChIKey | SJHLAFMMKQEUGX-UHFFFAOYSA-N |
The stereochemistry of the octahydro-naphthyl group remains unspecified in available data, suggesting that synthetic routes may produce a mixture of diastereomers. Computational modeling or chiral resolution techniques would be required to isolate enantiopure forms, which could exhibit distinct biological or material properties.
Spectroscopic and Computational Insights
Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the methyl groups (δ ~0.8–1.2 ppm), the aromatic protons of the benzoate (δ ~7.3–8.1 ppm), and the imine proton (δ ~8.3 ppm). Mass spectrometry under electron ionization conditions would likely produce a molecular ion peak at m/z 327, with fragmentation patterns arising from cleavage of the ester or imine bonds.
The compound’s octanol-water partition coefficient (logP), a critical parameter for assessing bioavailability, can be estimated using tools like ALOGPS 2.1 . Preliminary predictions suggest moderate hydrophobicity (logP ~3.5–4.2), indicating potential membrane permeability but limited aqueous solubility.
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of methyl 2-(((octahydro-8,8-dimethyl-2-naphthyl)methylene)amino)benzoate involves a multi-step sequence:
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Preparation of the Octahydro-8,8-Dimethyl-2-Naphthyl Moiety: Cyclohexenone derivatives undergo catalytic hydrogenation and alkylation to install the dimethyl groups, followed by ring-closing metathesis to form the bicyclic framework.
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Imine Formation: Condensation of the naphthyl aldehyde with 2-aminobenzoic acid methyl ester under acidic or solvent-free conditions yields the Schiff base linkage.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Naphthyl Aldehyde Prep | H2, Pd/C; Me2SO4, K2CO3 | 65–70 |
| Schiff Base Formation | EtOH, HCl (cat.), reflux, 4h | 80–85 |
Reactivity and Functional Group Transformations
The compound’s amino and ester groups govern its reactivity:
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Hydrolysis: The methyl ester undergoes saponification in basic aqueous conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative, enhancing water solubility but reducing membrane permeability.
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Reductive Amination: The imine bond can be reduced with NaBH4 or catalytic hydrogenation to form a secondary amine, altering electronic properties and potential bioactivity.
Hypothetical Applications and Biological Relevance
Material Science Applications
The rigid bicyclic system and aromatic ester may contribute to thermal stability in polymer matrices. Copolymerization with acrylates or epoxies could yield materials with enhanced mechanical strength or UV resistance.
Future Research Directions
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Stereochemical Resolution: Chiral HPLC or asymmetric synthesis protocols could isolate enantiomers for biological testing.
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Structure-Activity Relationships (SAR): Modifying the naphthyl substituents or replacing the benzoate with other esters may optimize desired properties.
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Environmental Fate Studies: Biodegradation and ecotoxicity assays are essential given the compound’s persistence predicted by its logP .
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